2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione
CAS No.: 315711-95-6
Cat. No.: VC21443126
Molecular Formula: C25H19N3O3S2
Molecular Weight: 473.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315711-95-6 |
|---|---|
| Molecular Formula | C25H19N3O3S2 |
| Molecular Weight | 473.6g/mol |
| IUPAC Name | 2-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C25H19N3O3S2/c1-2-12-28-24(31)19-15-20(16-8-4-3-5-9-16)33-21(19)26-25(28)32-14-13-27-22(29)17-10-6-7-11-18(17)23(27)30/h2-11,15H,1,12-14H2 |
| Standard InChI Key | ZXJNKAINZSBBMN-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC(=C2)C5=CC=CC=C5 |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC(=C2)C5=CC=CC=C5 |
Introduction
The compound 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione is a complex organic molecule featuring a thienopyrimidine core linked to an isoindole-1,3-dione moiety through a sulfanylethyl bridge. This structure suggests potential applications in pharmaceuticals and materials science due to its unique combination of functional groups.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include:
-
Starting Materials: Thienopyrimidine derivatives are often used as starting materials.
-
Reaction Conditions: Reactions may involve alkylation, oxidation, and acylation steps. Common reagents include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes.
Potential Applications
Compounds with similar structures have been explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a thienopyrimidine core and an isoindole-1,3-dione moiety suggests potential applications in drug discovery.
Research Findings
While specific research findings on 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione are not available, related compounds have shown promising results in various biological assays. For instance, thienopyrimidines have been studied for their ability to inhibit specific enzymes or interact with biological targets.
Data Tables
Given the lack of specific data on this compound, a general overview of related compounds can be provided:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume